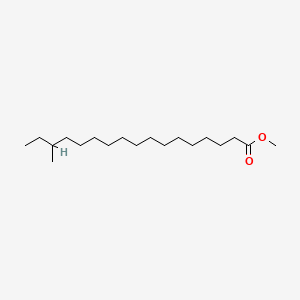

Methyl 15-methylheptadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 15-methylheptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNGCYQFGHXXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339165 | |

| Record name | Methyl 15-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54833-55-5 | |

| Record name | Methyl 15-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Anteiso-Branched Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of anteiso-branched-chain fatty acids (anteiso-BCFAs). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the intricacies of bacterial fatty acid metabolism. This document details the enzymatic reactions, substrate specificities, regulatory mechanisms, and experimental methodologies crucial for studying this pathway.

Introduction to Anteiso-Branched Chain Fatty Acids

Anteiso-BCFAs are a class of fatty acids characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end). These fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, especially in response to environmental stressors like low temperatures.[1][2][3] The unique physical properties of anteiso-BCFAs, such as their lower melting points compared to their straight-chain or iso-branched counterparts, make their biosynthesis a critical area of study for understanding bacterial adaptation and survival.[3] Furthermore, the enzymes involved in this pathway represent potential targets for the development of novel antimicrobial agents.

The Core Biosynthesis Pathway

The biosynthesis of anteiso-BCFAs is a multi-step process that begins with the amino acid L-isoleucine and culminates in the elongation of the fatty acid chain. The pathway can be broadly divided into three key stages: primer synthesis, initiation of fatty acid synthesis, and elongation.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The journey from the essential amino acid L-isoleucine to the primer molecule for anteiso-BCFA synthesis involves two critical enzymatic steps:

-

Transamination of L-Isoleucine: The first step is the removal of the amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is the α-keto acid, (S)-2-keto-3-methylvalerate .[4][5]

-

Oxidative Decarboxylation of (S)-2-keto-3-methylvalerate: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA . This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BKD) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.[2][6][7] This acyl-CoA molecule serves as the specific primer for the initiation of anteiso-BCFA synthesis.

Initiation of Fatty Acid Synthesis

The initiation of the fatty acid chain is a pivotal step that determines the type of fatty acid to be synthesized.

-

Condensation with Malonyl-ACP: The primer, 2-methylbutyryl-CoA, is condensed with a two-carbon unit from malonyl-acyl carrier protein (malonyl-ACP) . This reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[8][9][10] The product of this condensation is a four-carbon β-ketoacyl-ACP intermediate, ready for the elongation cycle. The substrate specificity of FabH is a critical control point in determining the prevalence of anteiso-BCFAs.[8][9]

Elongation of the Fatty Acid Chain

Following the initial condensation, the fatty acid chain is elongated through a series of four recurring reactions, collectively known as the fatty acid synthase (FAS) II system:

-

Reduction: The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) .

-

Dehydration: A molecule of water is removed to create a double bond by β-hydroxyacyl-ACP dehydratase (FabZ) .

-

Reduction: The double bond is reduced to a single bond by enoyl-ACP reductase (FabI) .

This cycle of reactions adds two carbons to the growing acyl-ACP chain. The elongated acyl-ACP can then undergo further rounds of condensation with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) and β-ketoacyl-ACP synthase II (FabF) , until the final chain length is achieved.

Quantitative Data on Key Enzymes

The efficiency and specificity of the enzymes in the anteiso-BCFA biosynthesis pathway are crucial for determining the final fatty acid composition of the bacterial cell membrane. The following tables summarize key quantitative data for the primary enzymes involved.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | ~1000 | - | - | [5] |

| Escherichia coli | α-Ketoglutarate | 600 - 3000 | - | - | [5] | |

| Branched-Chain α-Keto Acid Dehydrogenase (BKD) Complex | Mammalian | Branched-chain α-keto acids | Broad specificity | - | - | [6] |

| β-Ketoacyl-ACP Synthase III (FabH) | Staphylococcus aureus | Acetyl-CoA | 373 | - | - | [8] |

| Staphylococcus aureus | Isobutyryl-CoA | 37 | - | - | [8] | |

| Staphylococcus aureus | 2-Methylbutyryl-CoA | - | - | - | [8] | |

| Streptococcus pneumoniae | Acetyl-CoA | 40.3 | - | - | [11] | |

| Streptococcus pneumoniae | Malonyl-ACP | 18.6 | - | - | [11] | |

| Vibrio cholerae (vcFabH1) | Acetyl-CoA | - | - | - | [12] | |

| Vibrio cholerae (vcFabH1) | Propionyl-CoA | - | - | Higher than Acetyl-CoA | [12] |

Table 1: Kinetic Parameters of Key Enzymes in Anteiso-BCFA Biosynthesis. Note: Comprehensive kinetic data for all enzymes, particularly with anteiso-specific substrates, is not always available and can vary significantly between bacterial species.

| Organism | Temperature | Substrate | Relative Activity (%) | Reference |

| Listeria monocytogenes | 30°C | 2-Methylbutyryl-CoA | 100 | [13] |

| 10°C | 2-Methylbutyryl-CoA | ~20 | [13] | |

| 30°C | Isovaleryl-CoA | ~5 | [13] | |

| 10°C | Isovaleryl-CoA | <1 | [13] |

Table 2: Temperature-Dependent Substrate Preference of Listeria monocytogenes FabH. This data highlights the increased selectivity for the anteiso-BCFA precursor at lower temperatures.

Experimental Protocols

Preparation of Bacterial Cell Extracts for Enzyme Assays

A general protocol for preparing bacterial lysates to measure enzyme activity:[14][15][16][17]

-

Cell Culture and Harvest: Grow bacterial cells in an appropriate rich or minimal medium to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) to remove residual media components. Repeat the centrifugation and washing steps.

-

Cell Lysis: Resuspend the washed cell pellet in lysis buffer. The lysis buffer composition can be optimized but often contains protease inhibitors. Cell disruption can be achieved by:

-

Sonication: Subject the cell suspension to short bursts of sonication on ice to prevent overheating and protein denaturation.

-

French Press: Pass the cell suspension through a French pressure cell at high pressure.

-

Enzymatic Lysis: Incubate the cells with lysozyme (B549824) to degrade the cell wall, often followed by a mild detergent treatment.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Extract Collection: Carefully collect the supernatant, which contains the soluble proteins, including the enzymes of interest. The protein concentration of the extract should be determined using a standard method like the Bradford assay. The extract can be used immediately or stored at -80°C.

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

A common method to measure FabH activity is a coupled spectrophotometric assay:[8][12]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Malonyl-CoA

-

NADPH

-

The acyl-CoA primer of interest (e.g., 2-methylbutyryl-CoA)

-

Purified FabG (β-ketoacyl-ACP reductase) as the coupling enzyme.

-

-

Initiation: Initiate the reaction by adding purified FabH enzyme or cell extract containing FabH.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by FabG as it reduces the β-ketoacyl-ACP product of the FabH reaction.

-

Calculation: The rate of NADPH consumption is directly proportional to the activity of FabH.

A filter-based radioactive assay can also be used, where radiolabeled malonyl-CoA is incorporated into the elongated fatty acid chain, which is then captured on a filter and quantified.[10]

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the steps for analyzing the fatty acid profile of bacterial cells:[18][19][20][21][22]

-

Cell Harvest and Lysis: Harvest bacterial cells and wash them as described previously. Lyse the cells to release the lipids.

-

Saponification: Treat the cell lysate with a strong base (e.g., NaOH in methanol) at an elevated temperature to hydrolyze the lipids and release the fatty acids from the glycerol (B35011) backbone.

-

Methylation: Convert the free fatty acids into fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or HCl-methanol) at high temperature. FAMEs are more volatile and suitable for gas chromatography.

-

Extraction: Extract the FAMEs into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).

-

GC-MS Analysis:

-

Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of FAMEs).

-

The FAMEs are separated based on their boiling points and retention times.

-

The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions.

-

The mass spectrum of each peak allows for the identification of the specific fatty acid.

-

Quantification is typically achieved by comparing the peak areas of the identified FAMEs to those of known standards.

-

Visualization of the Pathway and its Regulation

The following diagrams, generated using the DOT language, illustrate the core biosynthesis pathway of anteiso-BCFAs and a key regulatory mechanism in Staphylococcus aureus.

Caption: Core biosynthesis pathway of anteiso-branched-chain fatty acids.

Caption: Regulation of anteiso-BCFA synthesis by CodY in S. aureus.

Conclusion

The biosynthesis of anteiso-branched-chain fatty acids is a fundamental metabolic pathway in many bacteria, with significant implications for their physiology and survival. A thorough understanding of this pathway, from the initial precursor molecule to the final elongated fatty acid, is essential for researchers in microbiology and drug development. This technical guide has provided a detailed overview of the core pathway, supported by quantitative data, experimental protocols, and visual diagrams. The continued study of this pathway will undoubtedly uncover further intricacies of bacterial metabolism and may lead to the development of novel strategies to combat bacterial infections.

References

- 1. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. lipidmaps.org [lipidmaps.org]

- 21. static.igem.org [static.igem.org]

- 22. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Chemical Synthesis of High-Purity Methyl 15-methylheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of high-purity Methyl 15-methylheptadecanoate, a branched-chain fatty acid ester of interest in various research and development fields. This document details two primary synthetic routes, leveraging Grignard and Wittig reactions, and provides in-depth experimental protocols.

Introduction

This compound is the methyl ester of 15-methylheptadecanoic acid, an iso-fatty acid. Such branched-chain fatty acids are found in a variety of organisms and play a role in modulating membrane fluidity. The synthesis of high-purity this compound is crucial for its use as a standard in analytical chemistry, in the study of lipid metabolism, and as a potential component in the development of novel therapeutics and biofuels.[1]

Synthetic Routes

Two effective strategies for the synthesis of this compound are presented: a Grignard-based approach and a Wittig olefination followed by hydrogenation.

Grignard Reaction Pathway

The Grignard reaction offers a robust method for carbon-carbon bond formation.[1][2] In this proposed synthesis, a Grignard reagent is prepared from a suitable alkyl halide and reacts with a carbonyl compound to construct the carbon skeleton of the target molecule. A plausible route involves the reaction of isoamylmagnesium bromide with an appropriate electrophile.

Caption: Grignard reaction pathway for the synthesis of this compound.

Wittig Reaction Pathway

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[3][4][5][6] This pathway involves the reaction of a phosphonium (B103445) ylide with a long-chain aldehyde, followed by hydrogenation of the resulting alkene to yield the saturated target molecule.

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis, purification, and characterization of this compound.

Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Isoamyl bromide

-

Methyl 12-oxododecanoate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Concentrated sulfuric acid

-

Palladium on carbon (10%)

Procedure:

-

Preparation of Isoamylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a solution of isoamyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

-

Reaction with Methyl 12-oxododecanoate:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of methyl 12-oxododecanoate (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Dehydration:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of concentrated sulfuric acid and heat to induce dehydration. Monitor the reaction by TLC.

-

Upon completion, neutralize the mixture, extract with ether, wash, and dry.

-

-

Hydrogenation:

-

Dissolve the unsaturated ester intermediate in methanol and add 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC-MS).

-

Filter the catalyst through Celite and evaporate the solvent to yield crude this compound.

-

Synthesis via Wittig Reaction

Materials:

-

Isoamyl bromide

-

Anhydrous toluene (B28343)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl 12-oxododecanoate

-

Palladium on carbon (10%)

-

Methanol

Procedure:

-

Preparation of Isoamyltriphenylphosphonium Bromide:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add isoamyl bromide (1.1 eq) and reflux the mixture for 24 hours.

-

Cool the mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the phosphonium salt in anhydrous diethyl ether under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the ylide solution at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of methyl 12-oxododecanoate (0.9 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Hydrogenation:

-

Purify the crude unsaturated ester by column chromatography on silica (B1680970) gel.

-

Hydrogenate the purified unsaturated ester as described in the Grignard protocol (Section 3.1, step 4).

-

Purification of this compound

High-purity this compound can be obtained through a combination of purification techniques.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to remove polar impurities.

-

Distillation: Fractional distillation under reduced pressure can be employed for final purification to obtain a high-purity product.

-

Washing: The crude ester can be washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine.[7]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the final product. The fragmentation pattern in the mass spectrum will be characteristic of a long-chain branched fatty acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the terminal methyl groups of the iso-butyl group, and the long methylene (B1212753) chain.[8][9]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound.

Table 1: Reaction Yields and Purity

| Synthetic Route | Step | Typical Yield (%) | Purity by GC (%) |

| Grignard | Grignard Reaction & Dehydration | 60-70 | >90 |

| Hydrogenation | >95 | >98 | |

| Wittig | Wittig Reaction | 50-60 | >95 |

| Hydrogenation | >95 | >98 |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Expected Chemical Shift (ppm) or m/z |

| ¹H NMR | -OCH₃ | ~3.67 (s) |

| -CH(CH₃)₂ | ~0.85 (d) | |

| -CH₂-COO- | ~2.30 (t) | |

| -(CH₂)n- | ~1.25 (m) | |

| ¹³C NMR | C=O | ~174 |

| -OCH₃ | ~51.4 | |

| -CH(CH₃)₂ | ~22.6 | |

| -CH(CH₃)₂ | ~27.9 | |

| GC-MS | Molecular Ion (M⁺) | 298.5 |

| McLafferty Rearrangement | 74 |

Experimental Workflow and Logic

The overall process for obtaining high-purity this compound can be visualized as follows:

Caption: Overall experimental workflow for the synthesis and characterization of high-purity this compound.

This comprehensive guide provides the necessary theoretical background and practical protocols for the successful synthesis, purification, and characterization of high-purity this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. aocs.org [aocs.org]

Structural elucidation of anteiso-branched chain fatty acids

An In-depth Technical Guide to the Structural Elucidation of Anteiso-Branched-Chain Fatty Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-branched-chain fatty acids (anteiso-BCFAs) are a class of lipids characterized by a methyl group on the antepenultimate carbon (n-3) from the methyl end of the acyl chain. Predominantly found in the cell membranes of many bacteria, they play a crucial role in maintaining membrane fluidity, especially in response to environmental stressors like low temperatures.[1][2][3][4] Their presence and relative abundance are significant for bacterial taxonomy and have implications for host-pathogen interactions and microbial ecology.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of anteiso-BCFAs, detailing analytical workflows, key experimental protocols, and data interpretation.

Introduction to Anteiso-BCFAs

Branched-chain fatty acids (BCFAs) are distinguished from straight-chain fatty acids by the presence of one or more methyl groups along the acyl chain. The most common forms are the iso and anteiso isomers. Iso-BCFAs have a methyl branch at the penultimate (n-2) carbon, while anteiso-BCFAs have the branch at the antepenultimate (n-3) position. This seemingly minor structural difference imparts significant changes in the physicochemical properties of the fatty acids, most notably lowering their melting point more effectively than their iso counterparts, thereby increasing membrane fluidity.[5][6]

The biosynthesis of anteiso-BCFAs typically begins with the amino acid isoleucine, which is converted into 2-methylbutyryl-CoA. This serves as the primer for the fatty acid synthase (FASII) system, which sequentially adds two-carbon units from malonyl-CoA to elongate the chain, resulting in odd-numbered fatty acids such as anteiso-C15:0 and anteiso-C17:0.[5][7][8][9]

Analytical Approaches for Structural Elucidation

The definitive identification of anteiso-BCFAs requires a combination of chromatographic separation and spectroscopic analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose.[10][11][12]

Logical Diagram: Structural Comparison

Caption: Chemical structures of n-chain, iso- and anteiso-fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is the gold standard for separating and identifying fatty acid isomers. To increase their volatility for gas chromatography, fatty acids are first converted into fatty acid methyl esters (FAMEs).[10][12]

Key Identification Features in GC-MS:

-

Retention Time: In most standard GC column phases (like polar DB-23 or SP-2560), for a given carbon number, the elution order is typically iso, then anteiso, and finally the straight-chain (normal) FAME.[13]

-

Mass Spectrometry Fragmentation: Electron Ionization (EI) mass spectrometry of FAMEs produces characteristic fragmentation patterns that allow for unambiguous identification of the branching position.[13][14]

-

Anteiso-FAMEs: Exhibit two prominent fragment ions resulting from cleavage on either side of the methyl branch. These correspond to losses of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[13][15]

-

Iso-FAMEs: Show a characteristic loss of an isopropyl group ([M-43]⁺).[13][14]

-

Straight-Chain FAMEs: Lack these specific losses and instead show a series of ions from cleavage between C-C bonds.[13]

-

A tandem mass spectrometry (MS/MS) approach, involving the collisional dissociation of the molecular ion, can enhance the intensity and specificity of these characteristic fragments, providing highly confident structural assignments.[13][14]

Other Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for general BCFA profiling than GC-MS, advanced LC-MS techniques, sometimes involving charge-switching chemistries, can differentiate isomers without derivatization and can be applied to complex lipids containing BCFAs.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural information and quantify fatty acids without derivatization.[16][17][18] However, it is less sensitive than MS and is typically used for bulk sample analysis or pure compounds rather than complex mixture screening.

Experimental Protocols and Workflows

A robust workflow is critical for accurate structural elucidation. This involves lipid extraction, derivatization to FAMEs, and instrumental analysis.

Workflow for Anteiso-BCFA Elucidation

Caption: General experimental workflow for anteiso-BCFA analysis.

Protocol 1: Total Lipid Extraction and FAME Preparation

This protocol describes a common method for extracting lipids and converting them to FAMEs for GC-MS analysis.[19][20]

-

Sample Preparation: Homogenize the biological sample (e.g., bacterial pellet, tissue). For dry samples like lyophilized cells, weigh approximately 10-20 mg into a glass tube with a PTFE-lined cap.

-

Lipid Extraction:

-

Add 1 mL of chloroform:methanol (2:1, v/v) to the sample.

-

Vortex vigorously for 2 minutes and allow to stand for 1 hour.

-

Add 0.2 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower organic phase (containing lipids) to a new clean glass tube.

-

-

Transesterification to FAMEs (Acid-Catalyzed):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of 1.25 M HCl in methanol. For samples containing triacylglycerols, a base-catalyzed step with 0.5 M methanolic KOH can precede this step.[19]

-

Add an internal standard (e.g., C19:0 or C21:0) for quantification.

-

Seal the tube and heat at 85°C for 1 hour.[20]

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 2 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

-

Protocol 2: GC-MS Instrumental Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[11]

-

Column: A polar capillary column is essential for resolving isomers. A common choice is a DB-23 or SP-2560 column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[19][21]

-

Injection: Inject 1 µL of the FAME extract. Use a split injection mode (e.g., 20:1 or 100:1) to avoid column overloading.[19][21]

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.[19]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 550.

-

Data Acquisition: Full scan mode. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) or MS/MS can be used.

-

Data Presentation and Quantitative Analysis

The relative abundance of anteiso-BCFAs can vary significantly between bacterial species and in response to growth conditions. In mammalian products, they are found in lower concentrations, primarily in dairy and beef.[22]

Table 1: Representative Anteiso-BCFA Fragmentation in EI-MS

| Fatty Acid (FAME) | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Description |

| anteiso-15:0 (a15:0) | m/z 270 | m/z 241 ([M-29]⁺) | m/z 213 ([M-57]⁺) | Loss of ethyl & sec-butyl |

| anteiso-17:0 (a17:0) | m/z 298 | m/z 269 ([M-29]⁺) | m/z 241 ([M-57]⁺) | Loss of ethyl & sec-butyl |

Data synthesized from fragmentation patterns described in literature.[13][15]

Table 2: BCFA Composition in Various Samples (% of Total Fatty Acids)

| Sample Type | iso-BCFAs (%) | anteiso-BCFAs (%) | Primary Anteiso-BCFA | Reference |

| Listeria monocytogenes | ~5% | ~95% | a15:0, a17:0 | [4][7] |

| Bacillus subtilis | Variable | Variable | a15:0, a17:0 | [6] |

| Human Milk | Low (~0.1-0.2%) | Low (~0.2-0.3%) | a15:0, a17:0 | [23] |

| Cow Milk | ~1.2% | ~0.8% | a15:0, a17:0 | [22][23] |

| Camel Milk | ~1.8% | ~1.2% | a15:0, a17:0 | [23] |

Note: Values are approximate and can vary based on diet, environment, and analytical method.

Biosynthesis Pathway

The synthesis of anteiso-BCFAs is linked to branched-chain amino acid (BCAA) metabolism.

Diagram: Anteiso-BCFA Biosynthesis Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. magritek.com [magritek.com]

- 18. researchgate.net [researchgate.net]

- 19. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 20. docs.nrel.gov [docs.nrel.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Deep Dive into Microbial Branched-Chain Fatty Acid Synthesis: Anteiso vs. Iso Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, particularly Gram-positive species.[1][2][3][4][5] They play a vital role in maintaining membrane fluidity and function, especially in response to environmental stressors like temperature changes.[6][7][8][9][10] The two primary types of BCFAs are the iso and anteiso series, distinguished by the position of a methyl branch near the end of the acyl chain. The biosynthesis of these two types of fatty acids proceeds through distinct pathways, utilizing different precursor molecules and exhibiting varying responses to environmental cues. This technical guide provides a comprehensive overview of the core principles governing anteiso- and iso-BCFA formation in microbes, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Biosynthesis of Anteiso- and Iso-Branched-Chain Fatty Acids

The formation of both anteiso- and iso-BCFAs shares the general machinery of the Type II fatty acid synthase (FASII) system for chain elongation, which utilizes malonyl-CoA as the two-carbon donor.[1][4][5] However, the initial priming event that determines the type of branched-chain is distinct for each series.

Precursors and Priming of BCFA Synthesis

The commitment step in BCFA synthesis is the selection of a specific short-chain branched acyl-CoA primer by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[8][11] The precursors for these primers are derived from the catabolism of branched-chain amino acids (BCAAs):

-

Anteiso-BCFAs: The precursor for odd-numbered anteiso-BCFAs is 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine .[8][12]

-

Iso-BCFAs: The precursors for iso-BCFAs are derived from leucine and valine . Leucine catabolism provides isovaleryl-CoA, leading to the formation of odd-numbered iso-BCFAs. Valine catabolism yields isobutyryl-CoA, the primer for even-numbered iso-BCFAs.[8][12]

These branched-chain acyl-CoAs are generated from their corresponding α-keto acids by the action of the branched-chain α-keto acid dehydrogenase (Bkd) complex .[2]

Signaling Pathway for BCFA Formation

The following diagram illustrates the initial steps in the biosynthesis of anteiso- and iso-BCFAs, highlighting the key precursors and enzymes.

Caption: Biosynthesis pathways for anteiso- and iso-BCFAs.

Quantitative Analysis of Anteiso- vs. Iso-BCFA Ratios

The relative abundance of anteiso- and iso-BCFAs is a dynamic feature of the bacterial cell membrane and is significantly influenced by environmental conditions, most notably temperature. Generally, a decrease in growth temperature leads to an increase in the proportion of anteiso-BCFAs, which have lower melting points and thus help to maintain membrane fluidity in the cold.[6][8][9]

Comparative Data on BCFA Ratios

The following tables summarize the quantitative data on the relative abundance of major anteiso- and iso-BCFAs in several key bacterial species at different growth temperatures.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Temperatures [13]

| Fatty Acid | Growth Temperature (°C) | | :--- | :---: | :---: | | | 37 | 5 | | iso-C15:0 | 13% | 2% | | anteiso-C15:0 | 41% | 65% | | anteiso-C17:0 | 32% | 15% | | anteiso/iso Ratio | ~5.2 | ~40 |

Table 2: Fatty Acid Composition of Bacillus subtilis at Different Temperatures [6]

| Fatty Acid Type | Growth Temperature (°C) | | :--- | :---: | :---: | | | 40 | 10 | | Total iso-BCFAs | Higher | Lower | | Total anteiso-BCFAs | Lower | Higher | | anteiso/iso Ratio | Increases with decreasing temperature |

Table 3: Fatty Acid Composition of Staphylococcus aureus in TSB Medium at Different Temperatures [10][14]

| Fatty Acid Type | Growth Temperature (°C) | | :--- | :---: | :---: | | | 37 | 12 | | Total SCFAs | ~48.3% | ~27.8% | | Total BCFAs | ~51.7% | ~62% | | anteiso-BCFAs | Lower | 49.5% | | anteiso/iso Ratio | Increases with decreasing temperature |

Experimental Protocols

Accurate quantification and characterization of anteiso- and iso-BCFAs, as well as the enzymes involved in their synthesis, require robust experimental protocols.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for analyzing the fatty acid composition of microbial cells.[3][15][16]

1. Cell Harvesting and Lysis:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells to release the lipids. This can be achieved by methods such as saponification with a strong base (e.g., NaOH in methanol/water).[15]

2. Saponification and Methylation:

-

Saponification: Heat the cell suspension with a saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water) at 100°C for 30 minutes to release fatty acids from lipids.[15]

-

Methylation: Add a methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol) and heat at 80°C for 10 minutes. This converts the fatty acids to their more volatile methyl esters.[15]

3. Extraction:

-

Add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to the methylated sample.[15]

-

Vortex thoroughly to partition the FAMEs into the organic phase.

-

Transfer the organic phase containing the FAMEs to a clean vial.

4. Sample Cleanup:

-

Wash the organic extract with a dilute base solution (e.g., 10.8g NaOH in 900ml distilled water) to remove any remaining acidic residues.[15]

-

Transfer the final organic phase to a GC vial for analysis.

5. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the different FAMEs based on their boiling points and polarity. A typical program might be: hold at 100°C for 2 min, then ramp to 250°C at 4°C/min.[16]

-

The separated FAMEs are then detected and identified by a mass spectrometer.

The following diagram outlines the general workflow for FAME analysis.

Caption: Experimental workflow for FAME analysis.

Enzyme Assays

1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Assay: [1] This assay measures the initial condensation reaction in BCFA synthesis.

-

Principle: The activity of FabH is determined by measuring the incorporation of a radiolabeled precursor ([1-¹⁴C]acetyl-CoA or [2-¹⁴C]malonyl-CoA) into a fatty acid product.

-

Reaction Mixture: A typical reaction mixture contains ACP, malonyl-CoA, the acyl-CoA primer (e.g., isobutyryl-CoA for iso-BCFA synthesis or 2-methylbutyryl-CoA for anteiso-BCFA synthesis), and purified FabH enzyme.

-

Procedure:

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C).

-

Stop the reaction and spot an aliquot onto a filter disc.

-

Wash the filter disc to remove unreacted substrates.

-

Measure the radioactivity retained on the filter disc using a scintillation counter.

-

2. Branched-Chain α-Keto Acid Dehydrogenase (Bkd) Complex Assay: [11][17] This assay measures the activity of the enzyme complex that produces the branched-chain acyl-CoA primers.

-

Principle: The activity of the Bkd complex is determined by spectrophotometrically measuring the rate of NADH production at 340 nm.

-

Reaction Mixture: The assay mixture contains the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate), cofactors (e.g., NAD+, Coenzyme A), and the isolated Bkd enzyme complex.

-

Procedure:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH production is proportional to the Bkd activity.

-

Conclusion

The biosynthesis of anteiso- and iso-branched-chain fatty acids is a finely tuned process in many bacteria, critical for their adaptation and survival. The distinct pathways, originating from different amino acid precursors, allow microbes to modulate their membrane composition in response to environmental cues, particularly temperature. Understanding the quantitative differences in BCFA profiles and the underlying enzymatic machinery is essential for researchers in microbiology, biochemistry, and drug development. The detailed experimental protocols provided in this guide offer a practical framework for investigating these important aspects of microbial lipid metabolism. Further research into the regulation of these pathways could unveil novel targets for antimicrobial agents and provide deeper insights into bacterial physiology.

References

- 1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 8. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in Cold Adaptation of Bacillus subtilis under Anaerobic and Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. benchchem.com [benchchem.com]

- 12. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS Using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play vital roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules.[1][2] The accurate quantification of fatty acids in various biological and industrial samples is crucial for nutritional analysis, disease biomarker discovery, and the development of biofuels.[3][4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids.[3] However, due to their low volatility, fatty acids must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called esterification or transesterification.[4] This derivatization step enhances chromatographic separation and improves detection sensitivity.[3]

To ensure accurate and precise quantification, an internal standard is introduced into the sample prior to the extraction and derivatization process.[5] The internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[5] Odd-chain fatty acids or stable isotope-labeled fatty acids are commonly used for this purpose.[3][6] The use of an internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to more reliable quantitative results.[5][7]

This application note provides a detailed protocol for the quantitative analysis of FAMEs using GC-MS with an internal standard. It covers lipid extraction, derivatization, GC-MS analysis, and data interpretation, and is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

The overall workflow for FAME analysis consists of three primary stages: lipid extraction, derivatization of fatty acids to FAMEs, and instrumental analysis by GC-MS.[3]

Lipid Extraction (Folch Method)

The Folch method is a widely used technique for extracting lipids from biological samples.[1]

Reagents and Materials:

-

0.9% NaCl solution

-

Internal Standard Solution (e.g., Pentadecanoic acid (C15:0) at 10 µg/mL in chloroform/methanol 2:1, v/v)[6]

-

Sample (e.g., 10-50 mg of tissue or cell pellet)[6]

-

Glass tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh a precise amount of the sample (e.g., 10-50 mg) into a glass tube.[6]

-

Add a known volume of the internal standard solution to the sample. The amount should be sufficient to be in the center of the concentration range of the individual fatty acids in the sample.[8]

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the tube, ensuring the final volume is approximately 20 times the sample volume.[1]

-

Vortex the mixture vigorously for 2 minutes to homogenize.

-

Add 0.2 volumes of 0.9% NaCl solution to the tube and vortex for another 30 seconds.[7]

-

Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase separation.[6]

-

Two distinct phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[6]

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.[6]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.[6]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification using methanolic HCl. An alternative is using boron trifluoride (BF3) in methanol.[1][7]

Reagents and Materials:

-

3M Methanolic HCl[6]

-

n-Hexane

-

0.9% (w/v) Sodium Chloride solution[6]

-

Dried lipid extract

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract, add 1 mL of 3M methanolic HCl.[6]

-

Tightly cap the tube and heat the mixture at 80°C for 1 hour in a heating block or water bath.[6]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of n-hexane and 1 mL of 0.9% NaCl solution to the tube.[6]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.[6]

-

The upper hexane (B92381) layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.[6]

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The following are typical instrument parameters, which may require optimization based on the specific instrument and analytes.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[9][10] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[9] |

| Inlet Temperature | 250 °C[10] |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on sample concentration)[3] |

| Oven Temperature Program | Initial temperature of 60°C (hold for 1 min), ramp to 175°C at 10°C/min (hold for 10 min), then ramp to 220°C at 5°C/min (hold for 20 min).[9][10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[3] |

| Ionization Energy | 70 eV[3] |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[11] |

Data Presentation

Quantitative analysis is performed by constructing a calibration curve for each fatty acid. This is achieved by analyzing a series of standard solutions containing known concentrations of FAMEs and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[7]

Table 1: Example Calibration Data for Palmitic Acid (C16:0)

| Standard Concentration (µg/mL) | Peak Area (C16:0) | Peak Area (Internal Standard) | Area Ratio (C16:0 / IS) |

| 1 | 50,000 | 250,000 | 0.20 |

| 5 | 245,000 | 248,000 | 0.99 |

| 10 | 510,000 | 255,000 | 2.00 |

| 25 | 1,240,000 | 249,000 | 4.98 |

| 50 | 2,550,000 | 252,000 | 10.12 |

Table 2: Example Quantitative Results from a Biological Sample

| Fatty Acid | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Concentration (µg/mg sample) |

| Myristic Acid (C14:0) | 12.5 | 85,000 | 245,000 | 1.75 |

| Palmitic Acid (C16:0) | 15.2 | 1,500,000 | 245,000 | 30.61 |

| Stearic Acid (C18:0) | 18.1 | 750,000 | 245,000 | 15.31 |

| Oleic Acid (C18:1) | 18.3 | 2,100,000 | 245,000 | 42.86 |

| Linoleic Acid (C18:2) | 19.5 | 1,200,000 | 245,000 | 24.49 |

Visualization

References

- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. shimadzu.com [shimadzu.com]

- 3. benchchem.com [benchchem.com]

- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

Application Notes and Protocols: Utilizing Methyl 15-methylheptadecanoate as an Internal Standard in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Methyl 15-methylheptadecanoate as an internal standard in the quantitative analysis of fatty acids. The protocols outlined below are applicable to a variety of sample matrices and are intended to ensure accurate and reproducible results in lipidomic studies.

Introduction

The accurate quantification of fatty acids is crucial in numerous fields, including metabolic research, drug development, clinical diagnostics, and food science. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common analytical technique for this purpose. The use of an internal standard is essential to correct for variations in sample preparation, extraction efficiency, and instrument response.

This compound, a branched-chain fatty acid methyl ester (FAME), is a suitable internal standard for several reasons. Its branched structure and odd-numbered carbon chain make it rare in most biological samples, thus minimizing the risk of interference with endogenous fatty acids. This document details the applications and provides step-by-step protocols for its use. While Methyl heptadecanoate (C17:0) is a more commonly used straight-chain fatty acid internal standard, the principles and protocols described herein are readily adaptable for branched-chain FAMEs like this compound.

Applications

This compound can be employed as an internal standard in a wide range of applications, including:

-

Metabolomics and Lipidomics: For the precise quantification of fatty acid profiles in plasma, serum, tissues, and cell cultures to study metabolic pathways and identify disease biomarkers.

-

Pharmaceutical and Drug Development: To assess the effect of drugs on lipid metabolism and for quality control of lipid-based drug formulations.

-

Food Science and Nutrition: To determine the fatty acid composition of food products, including oils, fats, and dairy products.

-

Biofuel Production: For the analysis of fatty acid content in algal biomass and other feedstocks used for biodiesel production.

-

Microbiology: To characterize the fatty acid profiles of bacteria and other microorganisms for identification and physiological studies.[1]

Data Presentation: Quantitative Parameters

The successful application of an internal standard relies on consistent and reproducible analytical parameters. The following tables summarize typical concentrations and validation data for the use of an odd-chain fatty acid internal standard in GC analysis.

Table 1: Typical Working Concentrations for Internal Standard

| Parameter | Value | Rationale |

| Stock Solution Concentration | 1 - 10 mg/mL in a suitable solvent (e.g., hexane (B92381), ethanol) | Provides a concentrated stock for accurate dilution into working solutions. |

| Working Solution Concentration | 0.1 - 1 mg/mL | A dilution of the stock solution for easy addition to samples. |

| Final Concentration in Sample | 10 - 100 µg/mL | Should be in the same order of magnitude as the analytes of interest to ensure comparable detector response.[2] |

| Volume to Add to Sample | 5 - 50 µL | A small, precise volume to minimize sample dilution. |

Table 2: Example Calibration Curve Data for FAME Analysis using an Internal Standard

| Analyte | Concentration Range (µg/mL) | R² Value |

| Methyl Palmitate (C16:0) | 0.5 - 100 | > 0.995 |

| Methyl Stearate (C18:0) | 0.5 - 100 | > 0.995 |

| Methyl Oleate (C18:1n9c) | 0.5 - 100 | > 0.995 |

| Methyl Linoleate (C18:2n6c) | 0.5 - 100 | > 0.995 |

| Methyl Linolenate (C18:3n3) | 0.5 - 100 | > 0.995 |

Table 3: Fatty Acid Composition of Soybean Oil Determined Using Methyl Heptadecanoate as an Internal Standard

| Fatty Acid Methyl Ester | Retention Time (min) | Composition (%) |

| Methyl Palmitate (C16:0) | 12.5 | 11.5 |

| Methyl Heptadecanoate (C17:0 - IS) | 13.8 | - |

| Methyl Stearate (C18:0) | 15.2 | 4.2 |

| Methyl Oleate (C18:1) | 15.5 | 23.8 |

| Methyl Linoleate (C18:2) | 16.1 | 52.5 |

| Methyl Linolenate (C18:3) | 17.0 | 7.5 |

Experimental Protocols

Two primary protocols are presented below: an acid-catalyzed and a base-catalyzed transesterification. The choice of method depends on the sample matrix and whether free fatty acids need to be quantified.

This method is suitable for the analysis of both free and esterified fatty acids.

Materials:

-

Sample (e.g., 200 µL plasma, 10-50 mg tissue homogenate)

-

Internal Standard Stock Solution (10 mg/mL this compound in hexane)

-

Methanol (B129727)/Methylene Chloride (3:1, v/v)

-

Acetyl Chloride

-

7% Potassium Carbonate solution

-

Hexane

-

Nitrogen gas for evaporation

Procedure:

-

Sample Preparation: To a glass tube, add the sample and 10 µL of the internal standard stock solution.

-

Reaction Mixture: Add 1 mL of methanol/methylene chloride (3:1, v/v) and vortex briefly.

-

Esterification: Add 200 µL of acetyl chloride and incubate at 75°C for 1 hour.

-

Quenching and Extraction: Cool the sample to room temperature. Add 4 mL of 7% potassium carbonate and 2 mL of hexane. Vortex thoroughly and centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Drying: Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried FAMEs in a known volume of hexane (e.g., 100 µL) for GC analysis.

This rapid method is suitable for the analysis of esterified fatty acids (e.g., in triacylglycerols and phospholipids) but will not derivatize free fatty acids.

Materials:

-

Sample (e.g., 10-20 mg of oil or lipid extract)

-

Internal Standard Stock Solution (10 mg/mL this compound in hexane)

-

0.5 M Sodium Methoxide (B1231860) in Methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Sample Preparation: Place the sample in a glass vial.

-

Reaction Mixture: Add 1 mL of 0.5 M sodium methoxide in methanol and 1 mL of hexane.

-

Esterification: Vortex the mixture vigorously for 2 minutes at room temperature.

-

Phase Separation: Add 1 mL of saturated NaCl solution and centrifuge at 2000 rpm for 5 minutes.

-

Sample Collection: Transfer the upper hexane layer to a GC vial for analysis.

Gas Chromatography (GC) Analysis

Typical GC-FID/MS Parameters:

-

GC System: Agilent 7890B or equivalent

-

Column: DB-23, HP-88, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250°C

-

Split Ratio: 20:1 to 50:1 (depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 220°C, hold for 10 min

-

-

Detector (FID): 270°C

-

Detector (MS):

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-550

-

Diagrams and Workflows

The following diagrams illustrate the experimental workflows for fatty acid analysis using an internal standard.

Caption: Workflow for Acid-Catalyzed Transesterification.

Caption: Workflow for Base-Catalyzed Transesterification.

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate quantification of fatty acids across a variety of applications and sample matrices. The protocols detailed in these application notes, in conjunction with appropriate analytical instrumentation, will enable researchers to obtain high-quality, reproducible data in their lipidomic analyses. Careful consideration of the sample type and the specific fatty acids of interest should guide the choice of the most appropriate sample preparation protocol.

References

Quantification of Microbial Fatty Acids in Soil Samples: An Application Note and Protocol

Introduction

The analysis of microbial fatty acid profiles in soil is a powerful tool for quantifying microbial biomass and characterizing the structure of microbial communities. Phospholipid fatty acids (PLFAs) and fatty acid methyl esters (FAMEs) serve as valuable biomarkers, providing a snapshot of the viable microbial populations at the time of sampling.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of microbial fatty acids from soil samples, tailored for researchers, scientists, and professionals in drug development interested in soil microbiology and its implications for ecosystem health and bioactive compound discovery.

Certain fatty acids are indicative of specific microbial groups, allowing for the assessment of the relative abundance of bacteria (Gram-positive and Gram-negative), fungi, and actinomycetes.[3][4] Changes in these microbial communities can be influenced by soil type, organic matter content, agricultural practices, and the presence of environmental contaminants.[1] Therefore, the quantitative analysis of these biomarkers is crucial for understanding soil health, nutrient cycling, and the discovery of novel microbial products.

Experimental Protocols

This section details the complete workflow for the quantification of microbial fatty acids in soil, from sample preparation to final analysis.

Soil Sample Preparation

Proper sample handling is critical to preserve the integrity of the microbial fatty acids.

-

Collection: Collect soil samples and transport them on ice to the laboratory.

-

Homogenization: Sieve the soil through a 2 mm mesh to remove roots and stones and to homogenize the sample.[2]

-

Storage: For short-term storage, keep the soil at 4°C. For long-term storage, freeze-drying is the recommended method, followed by storage at -80°C to prevent degradation of fatty acids.[2][5] Air-drying or oven-drying can lead to significant reductions in PLFA biomarkers.[5]

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a modification of the Bligh-Dyer technique, optimized for the complex soil matrix.[6][7][8]

-

Reagents:

-

Chloroform (B151607) (CHCl₃), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)[2]

-

Internal Standard (e.g., nonadecanoic acid methyl ester, 19:0)

-

-

Procedure:

-

Weigh 1-5 g of freeze-dried soil into a Teflon centrifuge tube. The amount depends on the soil's organic carbon content.[2]

-

Add the extraction solvent mixture in a ratio of 1:2:0.8 (v/v/v) of Chloroform:Methanol:Phosphate Buffer.[2] For example, for 3g of soil, add 2.4 mL of phosphate buffer, 3 mL of chloroform, and 6 mL of methanol.

-

Add a known amount of the internal standard to each sample for later quantification.

-

Vortex the tubes for 30 seconds and then shake on an end-over-end shaker for 2 hours.

-

Centrifuge the tubes at approximately 1000 x g for 10 minutes to separate the soil particles from the solvent.

-

Decant the supernatant into a clean glass tube.

-

To the supernatant, add chloroform and water (or buffer) to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water, which will induce phase separation.

-

Vortex and centrifuge again for 10 minutes. Three phases will form: an upper aqueous phase, a lower chloroform phase containing the lipids, and a solid interphase.

-

Carefully collect the lower chloroform phase containing the total lipid extract using a Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Lipid Fractionation (Solid Phase Extraction)

To isolate the phospholipid fraction, which is most representative of viable microbial biomass, solid-phase extraction (SPE) is employed.[9][10]

-

Materials:

-

Silica SPE columns (e.g., 500 mg)

-

Chloroform

-

Acetone

-

Methanol

-

-

Procedure:

-

Condition the SPE column by passing chloroform through it.

-

Redissolve the dried lipid extract from the previous step in a small volume of chloroform and load it onto the column.

-

Elute neutral lipids with chloroform.

-

Elute glycolipids with acetone.

-

Elute the target phospholipids (B1166683) with methanol.

-

Collect the methanol fraction containing the phospholipids and dry it under a stream of nitrogen.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The fatty acids in the phospholipid fraction are converted to their volatile methyl ester derivatives for analysis by gas chromatography.[11][12][13][14]

-

Reagents:

-

0.2 M Methanolic KOH

-

1.0 M Acetic Acid

-

-

Procedure:

-

Add 1 mL of 0.2 M methanolic KOH to the dried phospholipid extract.

-

Incubate at 37°C for 15-30 minutes.

-

Neutralize the reaction by adding 0.2 mL of 1.0 M acetic acid.

-

Add 2 mL of hexane, vortex for 30 seconds, and centrifuge for 2 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

-

Gas Chromatography (GC) Analysis

The FAMEs are separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[1][15][16]

-

Typical GC Conditions:

-

Column: DB-5ms or equivalent (e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness)[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1]

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp at 4°C/min to 220°C, then ramp at 10°C/min to 290°C (hold for 10 min)[1]

-

Detector: FID at 300°C

-

-

Identification and Quantification:

Data Presentation

The quantitative data for microbial fatty acid biomarkers are summarized in the tables below, providing a reference for expected concentrations in different soil types and under various management practices.

Table 1: Concentration of Key Microbial Fatty Acid Biomarkers in Different Soil Types (nmol/g dry soil)

| Fatty Acid Biomarker | Microbial Group | Forest Soil | Agricultural Soil (Conventional Till) | Agricultural Soil (No-Till) | Grassland Soil |

| Bacterial Markers | |||||

| i15:0, a15:0, i17:0, a17:0 | Gram-positive bacteria | 15.5 ± 2.1 | 10.2 ± 1.5 | 18.9 ± 2.8 | 20.1 ± 3.0 |

| 16:1ω7c, 18:1ω7c | Gram-negative bacteria | 12.8 ± 1.9 | 8.5 ± 1.2 | 15.3 ± 2.2 | 17.5 ± 2.5 |

| cy17:0, cy19:0 | Anaerobic bacteria | 5.2 ± 0.8 | 3.1 ± 0.5 | 6.8 ± 1.0 | 7.9 ± 1.1 |

| 10Me16:0, 10Me18:0 | Actinomycetes | 8.1 ± 1.2 | 5.4 ± 0.9 | 9.7 ± 1.4 | 11.2 ± 1.6 |

| Fungal Markers | |||||

| 18:2ω6,9c | Saprotrophic Fungi | 25.3 ± 3.5 | 12.1 ± 1.8 | 28.4 ± 4.1 | 30.5 ± 4.3 |

| 16:1ω5c | Arbuscular Mycorrhizal Fungi (AMF) | 10.2 ± 1.5 | 4.8 ± 0.7 | 12.1 ± 1.7 | 14.3 ± 2.0 |

| Total PLFA | 77.1 ± 11.0 | 44.1 ± 6.6 | 91.2 ± 13.3 | 101.5 ± 14.5 |

Data are presented as mean ± standard error and are compiled from representative literature values.[17][19][20][21][22]

Table 2: Ratios of Microbial Groups as Indicators of Soil Health

| Ratio | Interpretation | Forest Soil | Agricultural Soil (Conventional Till) | Agricultural Soil (No-Till) | Grassland Soil |

| Fungal:Bacterial (F:B) | Indicates the balance between fungal and bacterial decomposition pathways. Higher ratios are often associated with less disturbed, higher carbon soils.[20] | 2.2 | 1.1 | 2.4 | 2.5 |

| Gram-positive:Gram-negative (G+:G-) | Can indicate changes in nutrient availability and soil structure. | 1.2 | 1.2 | 1.2 | 1.1 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relationship between fatty acid biomarkers and microbial groups.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. ijcmas.com [ijcmas.com]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. tabaslab.com [tabaslab.com]

- 7. epic.awi.de [epic.awi.de]

- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 9. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. An automated solid phase extraction procedure for lipid biomarker purification and stable isotope analysis [researchonline.jcu.edu.au]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Preparation of fatty acid methyl esters by direct transesterification of lipids with aluminium chloride-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. researchgate.net [researchgate.net]

- 15. Profiling of soil fatty acids using comprehensive two-dimensional gas chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 17. Characteristics of soil microbial phospholipid fatty acids in artificial, black-soil mountain degraded, and natural grasslands in the source region of the Three Rivers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peerj.com [peerj.com]

- 19. researchgate.net [researchgate.net]

- 20. Soil Fungal:Bacterial Ratios Are Linked to Altered Carbon Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

Application Note: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) Analysis

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, playing vital roles in biological systems and serving as key quality indicators in various industries, including food science and biofuels.[1] Gas Chromatography (GC) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids.[1][2] However, due to their low volatility and the polar nature of the carboxyl group, direct analysis of free fatty acids by GC is challenging, often leading to poor chromatographic peak shape and inaccurate quantification.[3] To overcome these limitations, a derivatization step is essential.[3] This process converts fatty acids into more volatile and less polar derivatives, with the most common method being the conversion to Fatty Acid Methyl Esters (FAMEs).[1][3] This application note provides detailed protocols for the most common methods of FAMEs synthesis and a comparison of their applications.

Principles of Derivatization

The goal of derivatization is to convert the polar carboxyl group of a fatty acid into a nonpolar methyl ester. This is typically achieved through esterification (for free fatty acids) or transesterification (for fatty acids present in complex lipids like triglycerides or phospholipids). The primary methods involve either acid or base catalysis.

-

Acid-Catalyzed Derivatization: Acid catalysts can simultaneously facilitate both the esterification of free fatty acids (FFAs) and the transesterification of ester-linked fatty acids (e.g., in triglycerides).[4] This makes acid-catalyzed methods particularly advantageous for samples with high FFA content.[4] Common acid catalysts include Boron Trifluoride (BF₃) in methanol, methanolic HCl, and methanolic H₂SO₄.[5] The reaction mechanism involves protonation of the carboxyl group, making it more susceptible to nucleophilic attack by methanol.

-

Base-Catalyzed Derivatization: Base-catalyzed transesterification is generally faster than acid-catalyzed methods.[4] Common base catalysts include sodium methoxide (B1231860) (NaOCH₃) and potassium hydroxide (B78521) (KOH) in methanol.[4] This method is highly effective for samples with low FFA content, such as refined oils. However, in the presence of high FFA levels, saponification (soap formation) can occur, which consumes the catalyst and can complicate the procedure.[4] Base-catalyzed methods cannot esterify free fatty acids.[5]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Reagents like BF₃, methanol, and hexane (B92381) are toxic and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a robust and widely used method for both esterification and transesterification.[3][6] It is particularly effective but requires caution due to the toxicity of BF₃.[7]

Materials:

-

Lipid sample (10-100 mg)

-

0.5 M Methanolic NaOH or KOH[7]

-

Saturated NaCl solution[7]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-cap glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer